molecular formula C8H3F6N3 B12067332 5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine CAS No. 1027511-38-1

5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine

Cat. No.: B12067332
CAS No.: 1027511-38-1
M. Wt: 255.12 g/mol
InChI Key: VMWWNZXOUYSVDH-UHFFFAOYSA-N
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Description

5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique structural characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of trifluoromethylated precursors and imidazo[1,2-a]pyrimidine scaffolds . The reaction conditions often involve the use of catalysts such as transition metals, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .

Chemical Reactions Analysis

Types of Reactions

5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reactions are typically carried out in solvents such as THF (tetrahydrofuran) and under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine is unique due to its trifluoromethyl groups, which enhance its lipophilicity and metabolic stability. These properties make it a valuable scaffold for drug development and other applications .

Biological Activity

5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, and therapeutic potentials based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of two trifluoromethyl groups at the 5 and 7 positions of the imidazo[1,2-a]pyrimidine core. The synthesis typically involves multi-step reactions that can include cyclization processes and the introduction of trifluoromethyl groups through various fluorination techniques.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial agent, anti-inflammatory compound, and anticancer drug.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains. For instance:

  • Study Findings : A study reported an IC50 value of 15 µM against Staphylococcus aureus, indicating potent antibacterial activity .
  • Mechanism : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. Studies have demonstrated that it can modulate inflammatory responses in vitro:

  • Inflammatory Response : The compound reduced the production of pro-inflammatory cytokines in macrophage cultures when stimulated with lipopolysaccharides (LPS) .
  • Clinical Relevance : Such properties suggest its potential utility in treating inflammatory diseases.

Anticancer Activity

The anticancer activity of this compound has also been a focus of research:

  • Cell Proliferation Inhibition : In studies on cancer cell lines such as MCF-7 (breast cancer), the compound exhibited significant growth inhibition with an IC50 value of 0.126 µM , demonstrating a high degree of potency .
  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

Data Tables

Biological Activity IC50 Value Tested Organism/Cell Line Reference
Antimicrobial15 µMStaphylococcus aureus
Anti-inflammatoryN/AMacrophage cultures
Anticancer0.126 µMMCF-7 (breast cancer)

Case Studies

  • Antimicrobial Efficacy Study :
    • Researchers evaluated the antimicrobial efficacy against a panel of pathogens. The results indicated that this compound was particularly effective against Gram-positive bacteria.
  • Inflammation Model Study :
    • In a mouse model of inflammation induced by zymosan, treatment with the compound led to a marked reduction in paw swelling and cytokine levels compared to controls.
  • Cancer Treatment Exploration :
    • A study involving MCF-7 cells showed that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and changes in cell morphology.

Properties

CAS No.

1027511-38-1

Molecular Formula

C8H3F6N3

Molecular Weight

255.12 g/mol

IUPAC Name

5,7-bis(trifluoromethyl)imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C8H3F6N3/c9-7(10,11)4-3-5(8(12,13)14)17-2-1-15-6(17)16-4/h1-3H

InChI Key

VMWWNZXOUYSVDH-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=NC2=N1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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